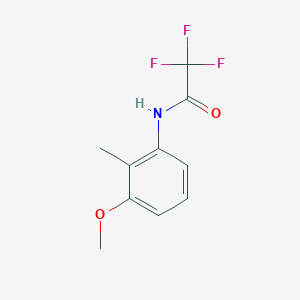
2-(4-morpholinyl)-6-Quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinoquinolin-6-amine is a heterocyclic compound that features a quinoline core with a morpholine ring attached at the 2-position and an amine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of 2-morpholinoquinolin-6-amine may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free conditions and microwave irradiation, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinoquinolin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the electrophile used.
Scientific Research Applications
2-Morpholinoquinolin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-morpholinoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the morpholine and amine groups.
Morpholine: A simple heterocycle that forms part of the structure of 2-morpholinoquinolin-6-amine.
Quinolin-2-amine: Similar to 2-morpholinoquinolin-6-amine but without the morpholine ring.
Uniqueness: 2-Morpholinoquinolin-6-amine is unique due to the presence of both the morpholine ring and the amine group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile scaffold in drug discovery and development .
Properties
CAS No. |
648423-84-1 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-morpholin-4-ylquinolin-6-amine |
InChI |
InChI=1S/C13H15N3O/c14-11-2-3-12-10(9-11)1-4-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2 |
InChI Key |
YCSQPEOFNQDTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


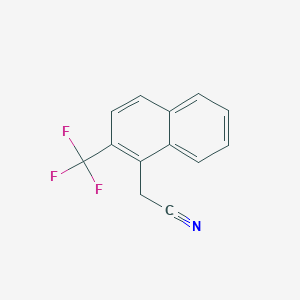

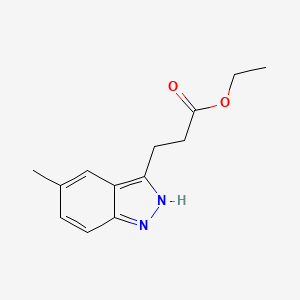

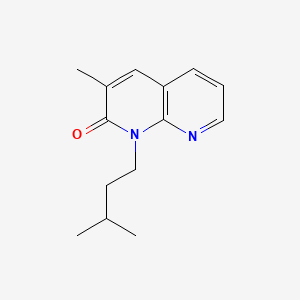
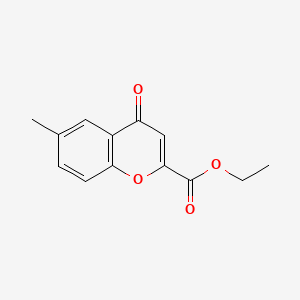


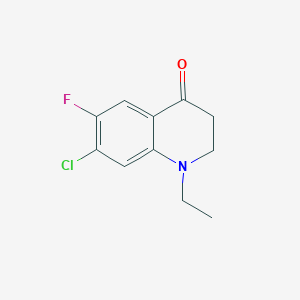

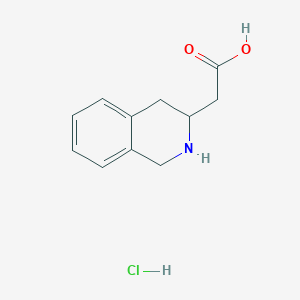
![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)
